Cas no 148-97-0 (Benzenamine,N-hydroxy-N-nitroso-)
Benzenamine,N-hydroxy-N-nitroso- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,N-hydroxy-N-nitroso-
- Azane, N-hydroxy-N-phenylnitrous amide
- NPH
- 1-hydroxy-2-oxo-1-phenylhydrazine
- 1-hydroxy-2-oxo-1-phenylhydrazine ammoniate (1:1)
- N-Hydroxy-N-nitrosobenzenamine
- DAHPIMYBWVSMKQ-UHFFFAOYSA-N
- BRN 0956927
- EN300-7475632
- 148-97-0
- N-Hydroxy-N-nitrosobenzamine
- Benzenamine, N-hydroxy-N-nitroso-
- Inhibitor NPH
- N-hydroxy-N-phenylnitrous amide
- Nitrosophenylhydroxylamin
- (Z)-hydroxyimino-oxido-phenylazanium
- BDBM50197008
- HYDROXYLAMINE, N-NITROSO-N-PHENYL-
- SCHEMBL37151
- Inhibitor NPH-FE
- DTXSID3047215
- Nitrosophenylhydroxylamine
- Hydrogen cupferron
- 4-16-00-00889 (Beilstein Handbook Reference)
- N-Nitroso-N-phenylhydroxylamine
- CHEMBL388471
-
- Inchi: 1S/C6H6N2O2/c9-7-8(10)6-4-2-1-3-5-6/h1-5,9H/b8-7-
- InChI Key: PTPLXVHPKMTVIW-FPLPWBNLSA-N
- SMILES: [O-]/[N+](/C1C=CC=CC=1)=N\O
Computed Properties
- Exact Mass: 138.04298
- Monoisotopic Mass: 155.069477
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 112
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.3
- Topological Polar Surface Area: 53.9
Experimental Properties
- Melting Point: 163-164 DEG C
- Boiling Point: 243.8°Cat760mmHg
- Flash Point: 101.3°C
- Refractive Index: 1.571
- PSA: 52.9
Benzenamine,N-hydroxy-N-nitroso- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7475632-0.05g |
N-nitroso-N-phenylhydroxylamine |
148-97-0 | 95% | 0.05g |
$19.0 | 2024-05-23 | |
| Enamine | EN300-7475632-0.1g |
N-nitroso-N-phenylhydroxylamine |
148-97-0 | 95% | 0.1g |
$19.0 | 2024-05-23 | |
| Enamine | EN300-7475632-0.25g |
N-nitroso-N-phenylhydroxylamine |
148-97-0 | 95% | 0.25g |
$20.0 | 2024-05-23 | |
| Enamine | EN300-7475632-0.5g |
N-nitroso-N-phenylhydroxylamine |
148-97-0 | 95% | 0.5g |
$21.0 | 2024-05-23 | |
| Enamine | EN300-7475632-1.0g |
N-nitroso-N-phenylhydroxylamine |
148-97-0 | 95% | 1.0g |
$22.0 | 2024-05-23 | |
| Enamine | EN300-7475632-2.5g |
N-nitroso-N-phenylhydroxylamine |
148-97-0 | 95% | 2.5g |
$24.0 | 2024-05-23 | |
| Enamine | EN300-7475632-5.0g |
N-nitroso-N-phenylhydroxylamine |
148-97-0 | 95% | 5.0g |
$28.0 | 2024-05-23 | |
| Enamine | EN300-7475632-10.0g |
N-nitroso-N-phenylhydroxylamine |
148-97-0 | 95% | 10.0g |
$38.0 | 2024-05-23 |
Benzenamine,N-hydroxy-N-nitroso- Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on Benzenamine,N-hydroxy-N-nitroso-
Comprehensive Analysis of Benzenamine, N-hydroxy-N-nitroso- (CAS No. 148-97-0): Properties, Applications, and Research Insights
Benzenamine, N-hydroxy-N-nitroso- (CAS No. 148-97-0), also known as N-Nitroso-N-hydroxyaniline, is a nitroso derivative of aniline with significant relevance in chemical research and industrial applications. This compound belongs to the class of nitrosoamines, which are widely studied for their unique chemical properties and potential utility in synthetic chemistry. The molecular structure features a nitroso group (–NO) bonded to a hydroxyl-substituted nitrogen atom, contributing to its reactivity and functional versatility.
In recent years, the scientific community has shown growing interest in N-hydroxy-N-nitroso compounds due to their role as intermediates in organic synthesis. Researchers frequently investigate their behavior in radical reactions and catalysis, aligning with the broader trend of exploring sustainable and efficient synthetic methodologies. The compound’s CAS No. 148-97-0 serves as a critical identifier in chemical databases, facilitating accurate literature retrieval and regulatory compliance.
The thermal and photochemical stability of Benzenamine, N-hydroxy-N-nitroso- has been a focal point of studies, particularly in contexts where controlled decomposition is desired. For instance, its potential application in polymer chemistry as a radical initiator has been explored, though further validation is needed. This aligns with the increasing demand for green chemistry solutions, where precise control over reaction pathways minimizes waste and energy consumption.
From an analytical perspective, advanced techniques such as NMR spectroscopy and mass spectrometry are employed to characterize CAS No. 148-97-0. These methods help elucidate its structural nuances and purity, which are critical for reproducibility in research. The compound’s spectral signatures are well-documented, making it a reference material in method development for nitroso compound analysis.
Industrial applications of N-hydroxy-N-nitrosoaniline often revolve around its role as a precursor or intermediate. For example, it may be utilized in the synthesis of specialized azo dyes or pharmaceutical intermediates, where its nitroso functionality enables specific bond-forming reactions. However, handling requires adherence to standard safety protocols, given the reactive nature of nitroso groups.
Environmental and toxicological studies of Benzenamine, N-hydroxy-N-nitroso- remain limited, reflecting a broader gap in data for nitroso compounds. Future research could address this by evaluating its biodegradability and ecotoxicological profile, topics increasingly prioritized in chemical regulatory frameworks. Such efforts would support the compound’s sustainable use while mitigating potential risks.
In summary, CAS No. 148-97-0 represents a niche yet impactful chemical entity with untapped potential. Its study intersects with cutting-edge themes like catalysis innovation and materials science, offering avenues for interdisciplinary collaboration. As synthetic chemistry evolves, compounds like N-Nitroso-N-hydroxyaniline will likely gain prominence for their tailored reactivity and functional diversity.
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